3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
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Description
The compound is a complex organic molecule that contains a quinazolin-4-one moiety, a piperidin-4-yl moiety, and a 3-chloropyridin-4-yl moiety . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and chains based on the moieties present . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used . Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, molecular weight, and NMR data can be determined .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)23-9-6-14(7-10-23)12-24-13-22-17-4-2-1-3-15(17)19(24)25/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLIPGSZWNTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=C(C=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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